1-Acetyl-6-methyl-1H-indazole-3-carbonitrile
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Overview
Description
1-Acetyl-6-methyl-1H-indazole-3-carbonitrile is a chemical compound that falls under the category of indazole-containing heterocyclic compounds . These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Scientific Research Applications
Corrosion Inhibition
A study explored the anti-corrosion capabilities of newly synthesized pyrazolotriazole derivatives, including a compound structurally similar to 1-acetyl-6-methyl-1H-indazole-3-carbonitrile, on carbon steel in a hydrochloric acid solution. The research demonstrated that these compounds act as mixed-type inhibitors, with their efficiency being significantly influenced by concentration. Theoretical computations, including density functional theory (DFT) and molecular dynamics (MD) simulations, supported the experimental findings, showcasing the potential of these derivatives in corrosion protection applications (Guo et al., 2019).
Computational Chemistry
Another study focused on the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and hybrid derivatives, starting from a compound closely related to this compound. These compounds were evaluated for their antimicrobial and antioxidant activities, revealing moderate to good binding energies with the target protein. This highlights the compound's relevance in the development of new pharmaceutical agents (Flefel et al., 2018).
Fluorescent Chemosensors
Research into benzoxazole-based compounds for bio-imaging applications revealed that derivatives with a structure bearing resemblance to this compound exhibit significant two-photon absorption properties. These compounds demonstrated excellent penetrability in living cells, indicating their potential use in bio-imaging technologies (Liu et al., 2017).
Mechanism of Action
Target of Action
Indazole derivatives, which include 1-acetyl-6-methyl-1h-indazole-3-carbonitrile, are known to have a wide variety of medicinal applications .
Mode of Action
It’s known that indazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect multiple biochemical pathways, leading to various downstream effects .
Result of Action
Indazole derivatives are known to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of indazole derivatives .
Properties
IUPAC Name |
1-acetyl-6-methylindazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-3-4-9-10(6-12)13-14(8(2)15)11(9)5-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUUEICCTRRBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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